![molecular formula C15H13N5O2 B2920412 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 2034400-86-5](/img/structure/B2920412.png)
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a synthetic organic compound. Characterized by its unique heterocyclic structure, it incorporates elements of pyrazolo, pyrazin, pyridin, and isoxazol. The combination of these groups within a single molecular framework suggests potential for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic methods can yield (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone. A common route might involve:
Formation of Pyrazolo-Pyrazin Backbone: : This could be done by cyclization reactions using appropriate starting materials.
Attachment of Pyridin-3-yl Group: : Using nucleophilic substitution or palladium-catalyzed cross-coupling reactions like Suzuki coupling.
Incorporation of Isoxazol Group: : Often via cycloaddition reactions under controlled conditions.
Industrial Production Methods
Scaling up the laboratory synthesis to industrial production generally involves optimizing reaction conditions, including temperature, pressure, and solvent choices, as well as catalyst selection to ensure the highest yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Might be susceptible to oxidative conditions, leading to modifications on the heterocyclic rings.
Reduction: : Selective reductions can occur on certain functional groups without disturbing the entire structure.
Substitution: : The compound can undergo substitution reactions, particularly on the pyridine ring and isoxazol moiety.
Common Reagents and Conditions
Oxidizing agents: : KMnO₄, CrO₃
Reducing agents: : NaBH₄, LiAlH₄
Substitution conditions: : Base or acid catalysis, heat
Major Products
Oxidation: : Hydroxy- and oxo- derivatives
Reduction: : Dehydrogenated forms or partially saturated ring systems
Substitution: : Functionalized derivatives with diverse substituents
Scientific Research Applications
(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is explored in various fields:
Chemistry: : Serves as a versatile intermediate in synthetic organic chemistry.
Biology: : Investigated for its potential as an enzyme inhibitor or ligand for biomolecular targets.
Medicine: : Studied for its pharmacological properties, including anti-inflammatory and antimicrobial effects.
Industry: : Utilized in the development of materials with specific chemical properties.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action depends on its application:
As an enzyme inhibitor: : Binds to the active site or allosteric site, altering the enzyme's activity.
As a drug: : Engages specific receptors or proteins, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
(6,7-Dihydro-1H-pyrazolo[1,5-a]pyridin-4(5H)-one): : Similar in having a dihydropyrazolo system but differs in the attached groups.
(5-(Pyridin-3-yl)isoxazol-4-carbaldehyde): : Shares the isoxazol-pyridin structure, but lacks the pyrazolo-pyrazin backbone.
Uniqueness
The combination of multiple heterocyclic systems in (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone endows it with unique reactivity and potential biological activities, differentiating it from simpler analogs.
This compound's distinctive structure makes it a valuable subject of study across multiple scientific domains. If there's anything else you'd like to dive into, just let me know.
Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-15(19-6-7-20-12(10-19)3-5-17-20)13-8-14(22-18-13)11-2-1-4-16-9-11/h1-5,8-9H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNBTNVXGLVIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6-dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2920329.png)


![1-((4-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2920333.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2920334.png)
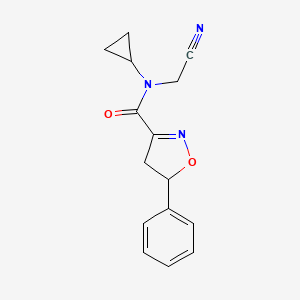
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B2920337.png)
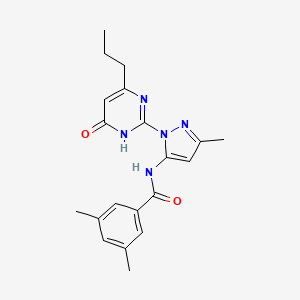
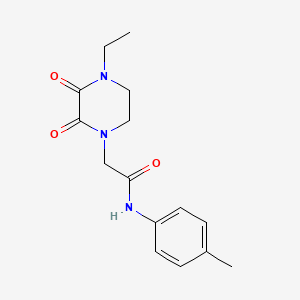
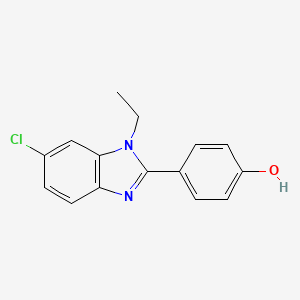
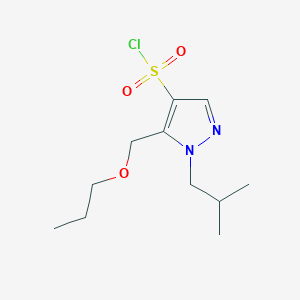
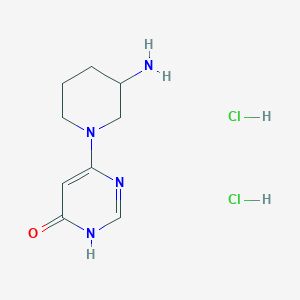
![N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide](/img/structure/B2920349.png)
![2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid](/img/structure/B2920350.png)
